molecular formula C19H25N3OS2 B2379979 N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 326025-83-6

N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2379979
CAS No.: 326025-83-6
M. Wt: 375.55
InChI Key: BOUOVDJNSLUMEU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a cyclohexyl group, a tetrahydrobenzothiolo group, and a pyrimidinyl group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds include oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Crystal Structures and Molecular Interactions

Studies on similar chemical structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal information on crystal structures and molecular interactions. For instance, research by Subasri et al. (2016, 2017) has shown that these compounds have a folded conformation, which is stabilized by intramolecular hydrogen bonding. This insight into molecular conformation and interaction could be pivotal in drug design, where the 3D structure of molecules affects their biological activity (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial and Anticancer Activities

Compounds with thiazolidinone, thiazoline, and thiophene derivatives, synthesized from key intermediates like 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, have shown antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Gouda et al., 2010) (Gouda et al., 2010).

Antifolate and Dihydrofolate Reductase (DHFR) Inhibitors

Research by Gangjee et al. (2007, 2008) on classical and nonclassical antifolates highlights the synthesis of compounds as potential DHFR inhibitors. These molecules are significant in the context of antitumor agents and the treatment of infections caused by opportunistic pathogens (Gangjee et al., 2007); (Gangjee et al., 2008).

Novel Heterocyclic Syntheses

The development of novel heterocyclic compounds, such as those described in the synthesis and characterization studies, indicates a broad range of potential applications in medicinal chemistry. For example, Ali et al. (2010) explored the antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives, suggesting their utility in developing new therapeutic agents (Ali et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .

Properties

IUPAC Name

N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS2/c1-12-20-18(24-11-16(23)22-13-7-3-2-4-8-13)17-14-9-5-6-10-15(14)25-19(17)21-12/h13H,2-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOVDJNSLUMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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